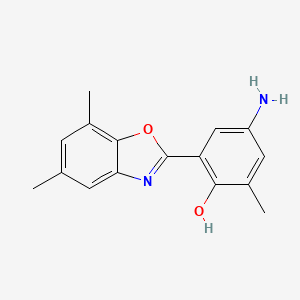

4-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylphenol

Description

4-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylphenol (CAS 292058-24-3) is a benzoxazole derivative characterized by a fused aromatic system with methyl substituents at positions 5 and 7 of the benzoxazole ring, an amino group at position 4, and a methylphenol moiety. Its structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. However, its low solubility in aqueous and organic solvents (≈0.01 mg/mL) may limit bioavailability .

Properties

IUPAC Name |

4-amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-8-4-10(3)15-13(5-8)18-16(20-15)12-7-11(17)6-9(2)14(12)19/h4-7,19H,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETYUHACMILWIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC(=C3)N)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylphenol typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-5,7-dimethylbenzoxazole with 4-hydroxy-3-methylbenzaldehyde under acidic conditions. The reaction is followed by reduction and amination steps to introduce the amino group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated benzoxazole compounds.

Scientific Research Applications

4-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylphenol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of 4-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylphenol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The presence of amino and hydroxyl groups allows it to form hydrogen bonds and interact with various biomolecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Structural Isomers: Substituent Position Effects

- 4-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-phenol (CAS 292058-24-3*): This compound shares the benzoxazole core and amino-phenol backbone but differs in the methyl group positions (5,6-dimethyl vs. 5,7-dimethyl). The altered substituent arrangement may influence steric interactions and molecular packing, as observed in crystallographic studies using programs like SHELX .

Benzothiazole Analogs

- 4-(6-Amino-3H-1,3-benzothiazol-2-ylidene)cyclohexa-2,5-dien-1-one (CAS 303098-86-4): Replacing the benzoxazole oxygen with sulfur (benzothiazole) enhances electron delocalization and alters polarity. Such derivatives often exhibit distinct biological activity due to improved binding to sulfur-interacting enzymes or receptors .

- 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione: This spirocyclic benzothiazole derivative demonstrates how bulky substituents (e.g., R groups) and fused rings modulate solubility and reactivity. Its applications in organic synthesis highlight the versatility of benzothiazole scaffolds .

Functional Group Variations

- Ethyl 2-(1,3-benzoxazol-2-yl)-5-oxo-3-(4-toluidino)-2,5-dihydro-4-isoxazolecarboxylate: While retaining the benzoxazole core, this compound features ester and toluidino groups instead of amino-phenol moieties. Such modifications increase hydrophobicity and alter metabolic stability, as inferred from spectroscopic data .

Data Table: Key Properties of Compared Compounds

*CAS 292058-24-3 may conflict with substituent positions; verify synthesis protocols.

Research Findings and Implications

- Solubility and Bioavailability: The target compound’s low solubility parallels pomalidomide (an antineoplastic agent with similar amino-isoindole backbone), suggesting formulation challenges for therapeutic use . Benzothiazole analogs, with enhanced polarity, may offer improved solubility .

- Electronic Properties : Benzothiazole derivatives exhibit red-shifted UV-Vis absorption compared to benzoxazoles due to sulfur’s electron-donating effects, relevant for optoelectronic applications .

- Safety Profiles : Both benzoxazole and benzothiazole derivatives require stringent handling (e.g., PPE, ventilation), though toxicity varies with substituents .

Biological Activity

4-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylphenol is a complex organic compound belonging to the benzoxazole class. Its unique structure, characterized by amino and hydroxyl functional groups, contributes to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and research findings.

The molecular formula of this compound is C16H16N2O2, with a molecular weight of 268.31 g/mol. The compound features a benzoxazole ring fused with a substituted phenol structure.

| Property | Value |

|---|---|

| Molecular Formula | C16H16N2O2 |

| Molecular Weight | 268.31 g/mol |

| CAS Number | 874592-16-2 |

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit selective antibacterial properties primarily against Gram-positive bacteria such as Bacillus subtilis and certain fungal pathogens like Candida albicans. Screening tests have shown that while the overall antibacterial potential is moderate, some compounds demonstrate significant antifungal activity.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 4-Amino-2-(5,7-dimethylbenzoxazol) | Bacillus subtilis | 32 |

| Escherichia coli | Not active | |

| Candida albicans | 64 |

The minimal inhibitory concentrations (MIC) reveal that the compound is more effective against Gram-positive bacteria compared to Gram-negative strains .

Anticancer Activity

The compound has shown promising results in various cancer cell lines. Studies indicate that it exhibits cytotoxic effects on several types of cancer cells, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. Research suggests that the structural modifications in benzoxazole derivatives can enhance their anticancer properties.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HepG2 | 10 |

The structure–activity relationship (SAR) analysis indicates that the presence of specific substituents significantly influences the anticancer efficacy of these compounds .

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets within cells. The amino and hydroxyl groups facilitate hydrogen bonding with proteins and nucleic acids, potentially altering enzyme activity or gene expression. This interaction can lead to apoptosis in cancer cells or inhibit microbial growth in pathogens.

Case Studies

- Antibacterial Screening : A study screened various benzoxazole derivatives for antibacterial activity against common pathogens. The results indicated that compounds similar to this compound exhibited selective activity against Bacillus subtilis, highlighting their potential as antibiotic agents .

- Cytotoxicity Assessment : In vitro studies conducted on multiple cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at low micromolar concentrations. The research emphasized the need for further modification to enhance selectivity towards cancer cells over normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.